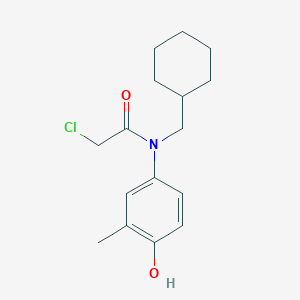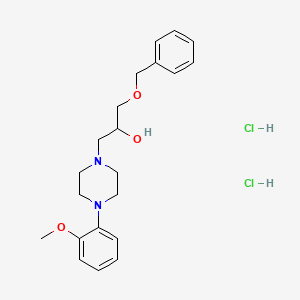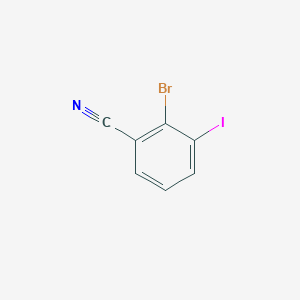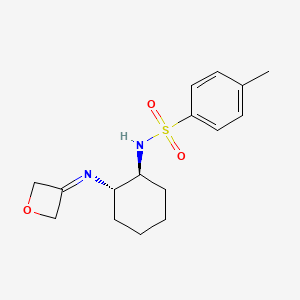![molecular formula C18H16Cl2O4 B2397743 8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005188-49-7](/img/structure/B2397743.png)
8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a useful research compound. Its molecular formula is C18H16Cl2O4 and its molecular weight is 367.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis Applications
Catalysis in Synthesis : The compound 8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol, a type of chromene derivative, has been extensively studied for its synthetic applications. Notably, these compounds have been synthesized through various catalytic processes. For instance, CeCl3·7H2O has been used as a mild and efficient catalyst for the one-pot multicomponent synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, showcasing advantages such as easy work-up, high yields, and environmentally benign procedures (Wu, Li, & Yan, 2011). Additionally, advanced synthetic strategies have been developed for chromones annulated with oxygen-containing heterocycles, highlighting the significance of these compounds in various biological activities (Shokol, Gorbulenko, & Khilya, 2019).
Nanocatalysts in Synthesis : The application of nanocatalysts like nickel(II) chromite nanoparticles in the synthesis of these chromene derivatives has been demonstrated to offer several benefits, including simple experimental procedures, higher yields, shorter reaction times, and the use of easily obtained and recyclable catalysts compared with previously reported methods. This indicates a promising development in the synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).
Biological and Chemical Properties
Cytotoxic Activities : The derivatives of this compound have been evaluated for their cytotoxic activities, with specific compounds showing promising results against breast cancer cell lines. This highlights the potential therapeutic applications of these compounds (Alipour, Mousavi, & Shojaie, 2016).
Anti-Tobacco Mosaic Virus Activity : Some derivatives have also been found to exhibit anti-tobacco mosaic virus (anti-TMV) activity, which could have implications for agricultural applications and plant disease management (Lei et al., 2015).
Chemical Synthesis and Modifications : The compound and its derivatives have been used in various chemical synthesis processes, leading to the creation of new polyfunctionally heterocyclic derivatives, indicating its versatility and potential in organic chemistry and material science applications (Azab & Rady, 2012).
properties
IUPAC Name |
8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-9-17(10-3-4-12(19)13(20)5-10)11-6-15-16(23-8-22-15)7-14(11)24-18(9,2)21/h3-7,9,17,21H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBFHADFVPHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)





![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)



